1-Bromo-3-cyclopentylsulfonylbenzene
Description
1-Bromo-3-cyclopentylsulfonylbenzene is an organic compound that features a benzene ring substituted with a bromine atom and a cyclopentylsulfonyl group
Properties
Molecular Formula |
C11H13BrO2S |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
1-bromo-3-cyclopentylsulfonylbenzene |
InChI |
InChI=1S/C11H13BrO2S/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 |
InChI Key |
AWSBFWGBKSSSLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-cyclopentylsulfonylbenzene typically involves the bromination of a precursor compound, such as cyclopentylsulfonylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of 1-Bromo-3-cyclopentylsulfonylbenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to facilitate the reaction and improve product isolation .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-cyclopentylsulfonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 3-methoxycyclopentylsulfonylbenzene, while oxidation with potassium permanganate can produce cyclopentylsulfonylbenzoic acid .
Scientific Research Applications
1-Bromo-3-cyclopentylsulfonylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopentylsulfonylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentylsulfonyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the sulfonyl group can participate in various chemical transformations, influencing the overall reactivity and properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-nitrobenzene: Similar in structure but contains a nitro group instead of a cyclopentylsulfonyl group.
1-Bromo-3-methylbenzene: Contains a methyl group instead of a cyclopentylsulfonyl group.
1-Bromo-3-chlorobenzene: Contains a chlorine atom instead of a cyclopentylsulfonyl group.
Uniqueness
1-Bromo-3-cyclopentylsulfonylbenzene is unique due to the presence of the cyclopentylsulfonyl group, which imparts distinct chemical and physical propertiesThe combination of the bromine atom and the cyclopentylsulfonyl group makes this compound a valuable intermediate in organic synthesis and research .
Biological Activity
1-Bromo-3-cyclopentylsulfonylbenzene is an organic compound characterized by its unique structure, which includes a bromine atom and a cyclopentylsulfonyl group attached to a benzene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.
Molecular Details:
- Molecular Formula: C11H13BrO2S
- Molecular Weight: 289.19 g/mol
- IUPAC Name: 1-bromo-3-cyclopentylsulfonylbenzene
- Canonical SMILES: C1CCC(C1)S(=O)(=O)C2=CC(=CC=C2)Br
| Property | Value |
|---|---|
| Molecular Formula | C11H13BrO2S |
| Molecular Weight | 289.19 g/mol |
| IUPAC Name | 1-bromo-3-cyclopentylsulfonylbenzene |
| InChI Key | AWSBFWGBKSSSLL-UHFFFAOYSA-N |
The biological activity of 1-Bromo-3-cyclopentylsulfonylbenzene is primarily attributed to its ability to interact with various biomolecules. The bromine atom serves as an electrophile, allowing for substitution reactions with nucleophiles, while the sulfonyl group can participate in diverse chemical transformations that may enhance its reactivity and biological interactions.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties: Compounds containing sulfonyl groups have been studied for their potential antimicrobial effects. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Anticancer Activity: Some studies suggest that halogenated compounds can exhibit cytotoxic effects on cancer cells. The presence of the bromine atom may enhance the compound's ability to induce apoptosis in tumor cells.
- Neuroprotective Effects: There is emerging evidence that certain sulfonyl-substituted compounds have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
-
Antimicrobial Activity:
A study investigating the antimicrobial effects of sulfonamide derivatives found that compounds with similar structural motifs to 1-Bromo-3-cyclopentylsulfonylbenzene displayed significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections. -
Cytotoxicity in Cancer Cells:
Research on halogenated benzene derivatives indicated that these compounds could selectively induce cell death in various cancer cell lines. The mechanism was linked to the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. -
Neuroprotective Studies:
In vitro studies have shown that sulfonamide derivatives can protect neuronal cells from oxidative stress-induced damage. The neuroprotective effects were attributed to the modulation of signaling pathways involved in cell survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
